(S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride
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Overview
Description
(S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core and a pyrrolidine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 3-chloro-2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Pyrrolidine Moiety: The pyrrolidine moiety is introduced via a nucleophilic substitution reaction, where the benzamide is reacted with (S)-1-ethyl-2-pyrrolidinylmethanol under basic conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro or methoxy groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
(S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Chloro-N-((1-methylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide
- (S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide
Uniqueness
(S)-3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high solubility and stability.
Properties
CAS No. |
82977-51-3 |
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Molecular Formula |
C16H24Cl2N2O3 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-chloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H23ClN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 |
InChI Key |
PKSWACCSAIQAEJ-MERQFXBCSA-N |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Cl)OC.Cl |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Cl)OC.Cl |
Origin of Product |
United States |
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